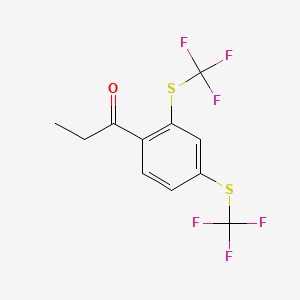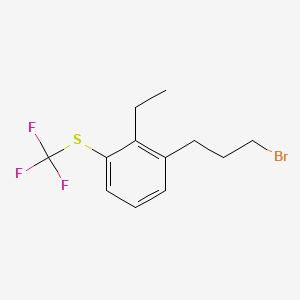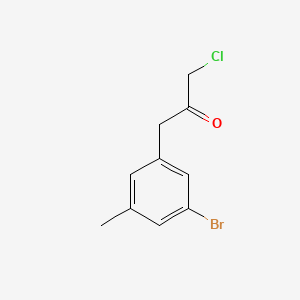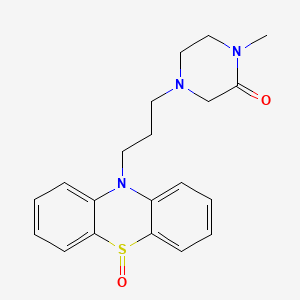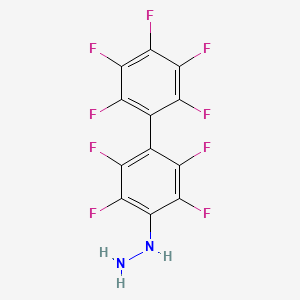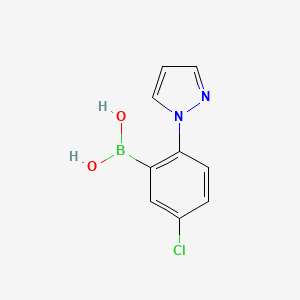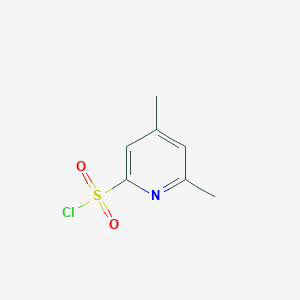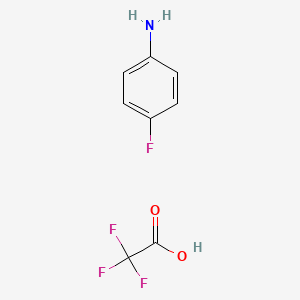
1,1,3-Trimethylsilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trimethylsilinane is an organosilicon compound with the molecular formula C_4H_12Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is known for its unique chemical properties and its applications in various fields of science and industry.
Vorbereitungsmethoden
1,1,3-Trimethylsilinane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylchlorosilane with a reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the silane compound. Industrial production methods often involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
1,1,3-Trimethylsilinane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: this compound can undergo substitution reactions where the silicon-hydrogen bond is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as platinum or palladium. The major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trimethylsilinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Industry: this compound is used in the production of silicone polymers and as a precursor for other organosilicon compounds.
Wirkmechanismus
The mechanism of action of 1,1,3-Trimethylsilinane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent. The silicon-hydrogen bond in the compound is relatively weak, allowing for easy cleavage and transfer of the hydrogen atom to other molecules. This mechanism is particularly useful in the reduction of carbonyl compounds to alcohols and in hydrosilylation reactions where the silicon atom forms a bond with carbon.
Vergleich Mit ähnlichen Verbindungen
1,1,3-Trimethylsilinane can be compared to other similar compounds such as:
Trimethylsilane: Similar in structure but with different reactivity due to the presence of only one silicon atom.
1,1,3,3-Tetramethyldisiloxane: Contains two silicon atoms and is used as a reducing agent and in the synthesis of silicone polymers.
Trimethylchlorosilane: Used as a precursor in the synthesis of various organosilicon compounds. The uniqueness of this compound lies in its specific reactivity and applications in both reduction and hydrosilylation reactions, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
101772-53-6 |
|---|---|
Molekularformel |
C8H18Si |
Molekulargewicht |
142.31 g/mol |
IUPAC-Name |
1,1,3-trimethylsilinane |
InChI |
InChI=1S/C8H18Si/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
HLIPOWAPKMDPAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC[Si](C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



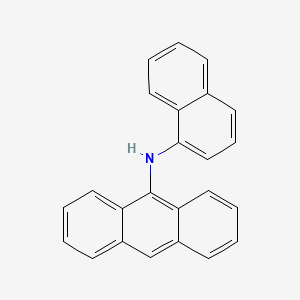

![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)
